7-Fluoro-4-hydroxy-3-nitroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

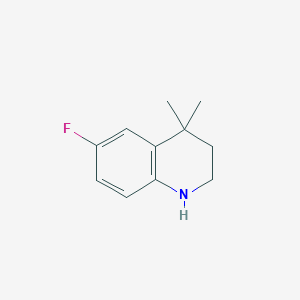

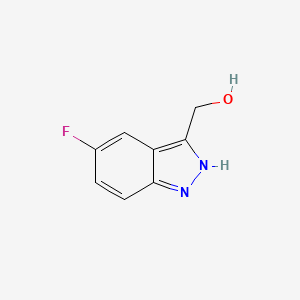

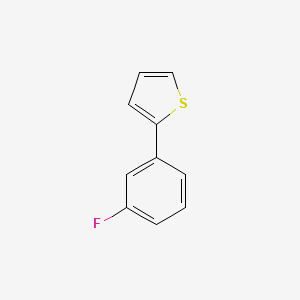

The compound "7-Fluoro-4-hydroxy-3-nitroquinoline" is a fluorinated quinoline derivative, which is a class of compounds known for their antibacterial and anticancer properties. Quinolines and their derivatives have been extensively studied due to their potential therapeutic applications. The presence of fluorine and nitro groups in the compound suggests that it may have significant biological activity, as these substituents are often associated with increased potency and selectivity in drug molecules.

Synthesis Analysis

The synthesis of fluorinated quinoline derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 7-haloanilino-8-nitrofluoroquinolone derivatives involves the substitution of a quinolonic compound with halogenated aniline derivatives, followed by acid hydrolysis to yield the target compounds with antibacterial properties . Another synthetic route to 7-halo-1-cyclopropyl-6-fluoroquinolines includes the construction of the quinoline ring by intramolecular cyclization and the introduction of a fluorine atom by replacement of a nitro group . These methods highlight the complexity and the careful optimization required in the synthesis of such compounds.

Molecular Structure Analysis

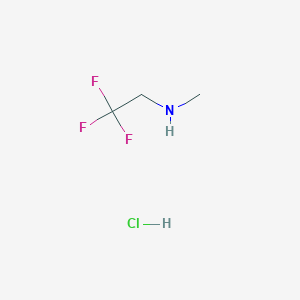

The molecular structure of fluorinated quinolines is characterized by the presence of a quinoline core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The substitution of the quinoline ring with various functional groups, such as fluoro, nitro, and hydroxy groups, can significantly alter the compound's electronic properties and, consequently, its biological activity. The presence of a nitro group, for example, is known to confer antimicrobial properties, as seen in the synthesis of 3-nitroquinolin-4(1H)-ones .

Chemical Reactions Analysis

Fluorinated quinolines can undergo various chemical reactions, including nucleophilic substitution, cycloadditions, and cyclization reactions. For example, the C-7 fluorine atom of certain 3-nitroquinolin-4(1H)-ones can be displaced by cyclic amines . Additionally, solid-phase synthesis techniques can be employed to create 3-hydroxy-6-nitroquinolin-4(1H)-ones with diverse substitutions, indicating the versatility of reactions that these compounds can participate in .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Fluoro-4-hydroxy-3-nitroquinoline would be influenced by its functional groups. The fluorine atom is likely to increase the lipophilicity of the molecule, which can affect its ability to penetrate cell membranes. The nitro group is typically associated with increased reactivity and can participate in electron-withdrawing interactions, which may enhance the compound's ability to interact with biological targets. The hydroxy group could contribute to the formation of hydrogen bonds, potentially increasing the compound's solubility in aqueous solutions.

Applications De Recherche Scientifique

Antioxidative and Prooxidative Effects

7-Fluoro-4-hydroxy-3-nitroquinoline, a derivative of 4-hydroxyquinoline, has shown potential both as an antioxidant and a prooxidant, depending on its distributive status in the reaction system. Studies have demonstrated its ability to inhibit free-radical-induced peroxidation, acting as an antioxidant, particularly when not paired with an electron-attracting group. It has outperformed its chloro counterpart in antioxidant activity, indicating its potential as an antioxidant drug (Liu et al., 2002).

Antibacterial and Anticancer Properties

Several derivatives of fluoroquinolone, including those related to 7-Fluoro-4-hydroxy-3-nitroquinoline, have been synthesized and evaluated for their antibacterial and anticancer properties. Some studies focused on the synthesis of novel 8-nitrofluoroquinolone derivatives to assess their antibacterial properties, with certain compounds exhibiting significant activity against gram-positive strains (Al-Hiari et al., 2007). Other research aimed at synthesizing tetracyclic fluoroquinolones for their potential as antibacterial and anticancer agents, noting that some compounds showed dual activity in this regard (Al-Trawneh et al., 2010).

Interaction with Biological Molecules

The interaction of compounds similar to 7-Fluoro-4-hydroxy-3-nitroquinoline with biological molecules like proteins has also been a subject of study. For instance, the interaction of 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one with lysozyme was investigated to understand the binding dynamics and the importance of the fluorine atom in such interactions, which also involved in silico studies for predicting the interaction and possible metabolic pathways (Hemalatha et al., 2016).

Safety And Hazards

Orientations Futures

While specific future directions for “7-Fluoro-4-hydroxy-3-nitroquinoline” are not mentioned in the available literature, the field of quinoline research is active and ongoing. Quinolines are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, it is likely that future research will continue to explore the synthesis, properties, and applications of quinoline derivatives, including “7-Fluoro-4-hydroxy-3-nitroquinoline”.

Propriétés

IUPAC Name |

7-fluoro-3-nitro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCYUTXNUGPTAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C(C2=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627325 |

Source

|

| Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-4-hydroxy-3-nitroquinoline | |

CAS RN |

256923-33-8 |

Source

|

| Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)

![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)